molecular formula C11H19N5O B13425454 (Z)-N'-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide

Cat. No.: B13425454
M. Wt: 237.30 g/mol
InChI Key: QYFXCBDYBFNMHG-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an acetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Formation of the acetimidamide group:

Industrial Production Methods

Industrial production of (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its ability to interact with specific molecular targets makes it valuable for understanding biological mechanisms and developing new therapeutic agents.

Medicine

In medicine, (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties allow for the creation of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-2-ium nitrate: This compound shares the pyrazole ring structure but differs in its overall molecular composition and properties.

    (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: This compound also contains a pyrazole ring but has different substituents, leading to distinct chemical and biological properties.

Uniqueness

(Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is unique due to its combination of a pyrazole ring, a piperidine ring, and an acetimidamide group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

N'-hydroxy-2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanimidamide

InChI

InChI=1S/C11H19N5O/c1-15-5-4-10(13-15)9-2-6-16(7-3-9)8-11(12)14-17/h4-5,9,17H,2-3,6-8H2,1H3,(H2,12,14)

InChI Key

QYFXCBDYBFNMHG-UHFFFAOYSA-N

Isomeric SMILES

CN1C=CC(=N1)C2CCN(CC2)C/C(=N/O)/N

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)CC(=NO)N

Origin of Product

United States

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